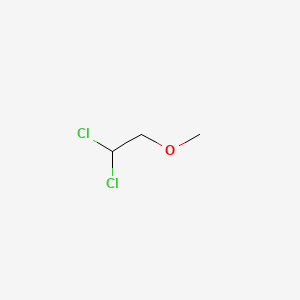
1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxolan-2-yl Group: This step involves the addition of the oxolan-2-yl group to the pyrimidine ring, which can be done using various reagents and catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, pyrimidine derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, thereby modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Oxolan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-(Oxolan-2-yl)-5-chloropyrimidine-2,4(1H,3H)-dione
- 1-(Oxolan-2-yl)-5-bromopyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(Oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of compounds, making this compound potentially more effective in its applications.
Propiedades
Número CAS |
25509-03-9 |
|---|---|
Fórmula molecular |
C9H9F3N2O3 |
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)5-4-14(6-2-1-3-17-6)8(16)13-7(5)15/h4,6H,1-3H2,(H,13,15,16) |
Clave InChI |
RRIWAAONMPNFPS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2C=C(C(=O)NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


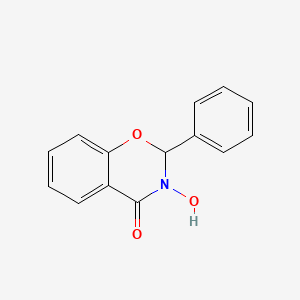

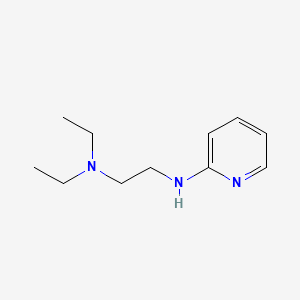
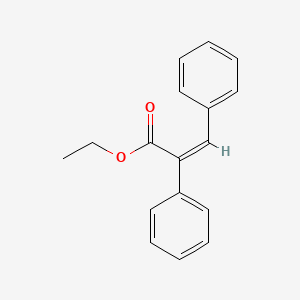
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
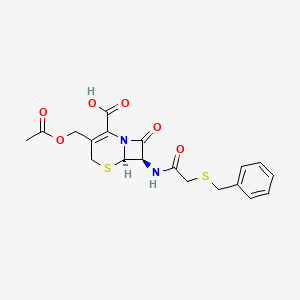

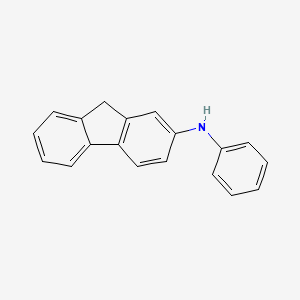
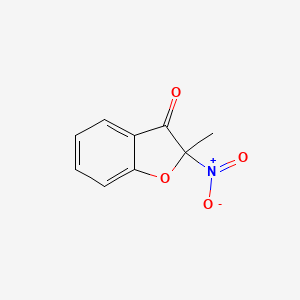
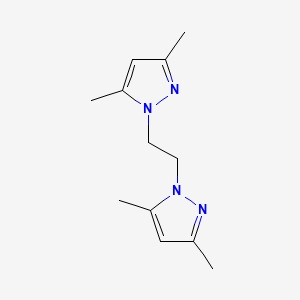
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

